N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
This compound (referred to hereafter as the "target compound") is a piperazine-1-carboxamide derivative featuring a 4-fluorophenyl group at the piperazine nitrogen and an N-(3-acetamidophenyl)glycine moiety linked via a carboxamide bridge.
Properties
Molecular Formula |
C21H24FN5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24FN5O3/c1-15(28)24-17-3-2-4-18(13-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-7-5-16(22)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
KTXMIRWTQMUTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the acetylamino phenyl group. Common reagents used in these reactions include acetic anhydride, piperazine, and fluorobenzene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Carboxamide Derivatives with Halogenated Aryl Groups
Key Compounds:
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Substituents: 4-Fluorophenyl on piperazine; quinazolinone-linked methyl group. Properties: Yield = 57.3%; melting point = 196.5–197.8°C. Comparison: The 4-fluorophenyl group in A3 mirrors the target compound, but A3 incorporates a quinazolinone moiety instead of the acetamidophenyl-glycine unit. This difference likely alters solubility and target selectivity .
N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide Substituents: 4-Chlorophenyl on piperazine; identical acetamidophenyl-glycine backbone.
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Substituents: Trifluoromethylphenyl on glycine; pyrimidinyl on piperazine. Comparison: The CF₃ group introduces strong electron-withdrawing effects, which may improve membrane permeability but could sterically hinder interactions compared to the target compound’s smaller fluorine atom .
Substitution Patterns and Pharmacological Implications
Fluorine Position :
- Acetamidophenyl vs. Quinazolinone: The acetamidophenyl group (target compound) provides hydrogen-bonding capability via the amide, whereas quinazolinone (A3) offers a rigid, planar structure for kinase inhibition .
Physicochemical Properties
- Synthetic Methods: The target compound’s synthesis likely follows routes similar to (reflux with K₂CO₃ in acetone) or (carbodiimide-mediated coupling). Quinazolinone derivatives (A3) require additional steps for heterocycle formation .
Biological Activity
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, which is often associated with various biological activities, and an acetylamino group that may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Activity : Piperazine derivatives have been reported to modulate serotonergic and dopaminergic systems, which are crucial for treating depression .
- Anticancer Properties : Some studies have shown that piperazine derivatives can inhibit tumor growth in various cancer types, including leukemia and breast cancer .
- Antimicrobial Effects : These compounds have shown significant antimicrobial activity against various pathogens, indicating their potential as antibacterial agents .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Receptor Modulation : The presence of the piperazine moiety allows for interaction with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2), which can influence mood and behavior.
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can act as inhibitors for enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Study on Antidepressant Activity : A study highlighted that piperazine derivatives showed significant binding affinity to 5-HT receptors, suggesting their role as potential antidepressants. The highest affinity was noted for compounds with specific substitutions on the piperazine ring .
- Anticancer Activity : Research has demonstrated that coumarin-piperazine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, one study reported a derivative with an IC50 value of 24 μM against breast cancer cells, indicating potent anticancer activity .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 24 | Breast |
| Compound B | 41 | Lung |
| Compound C | 30 | Colon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
